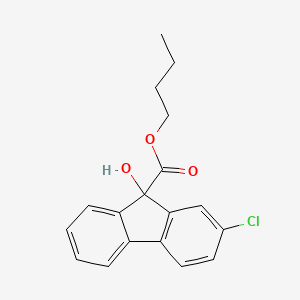
4-Amino-6-bromobenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-bromobenzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromobenzoxazole typically involves the cyclization of 2-aminophenol with a brominated aromatic aldehyde. One common method includes the reaction of 2-aminophenol with 4-bromobenzaldehyde in the presence of a catalyst such as samarium triflate under mild reaction conditions . The reaction is carried out in an aqueous medium, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Catalysts and solvents are chosen to ensure high efficiency and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-6-bromobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation can produce quinone derivatives .
Applications De Recherche Scientifique
4-Amino-6-bromobenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Mécanisme D'action
The mechanism of action of 4-Amino-6-bromobenzoxazole involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
2-Aminobenzoxazole: Lacks the bromo substituent, resulting in different reactivity and applications.
6-Bromobenzoxazole: Lacks the amino group, affecting its biological activity.
4-Amino-2-bromobenzoxazole: Similar structure but different substitution pattern, leading to varied properties.
Uniqueness: Its dual functionality makes it a versatile compound in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C7H5BrN2O |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
6-bromo-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H,9H2 |
Clé InChI |
QFXWICKATNQMHR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1N)N=CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)





![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)

![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)
![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)

